Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

Catalog No.
S811236
CAS No.
906744-18-1
M.F
C21H26ClNO3
M. Wt
375.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydroch...

CAS Number

906744-18-1

Product Name

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride

IUPAC Name

benzyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

InChI

InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-4-2-1-3-5-18)19-6-8-20(9-7-19)24-15-12-17-10-13-22-14-11-17;/h1-9,17,22H,10-16H2;1H

InChI Key

HDONFBSNUJLZIG-UHFFFAOYSA-N

SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with the molecular formula C₂₁H₂₆ClNO₃ and a molecular weight of 375.9 g/mol. This compound features a benzyl group linked to a benzoate moiety through an ethoxy chain that incorporates a piperidine ring. It is classified as an irritant and is typically used in research settings due to its biological activity and potential applications in medicinal chemistry .

Typical of esters and amines. Notably, it acts as an inhibitor of esterases and hydrolases, enzymes responsible for hydrolyzing carboxylic acid esters. This inhibition can lead to increased concentrations of certain substrates in biochemical pathways, making it a useful tool in pharmacological studies .

The compound exhibits significant biological activity, primarily as an inhibitor of enzymes involved in ester hydrolysis. This property suggests potential applications in drug development, particularly in modulating metabolic pathways that involve ester compounds. Its specific interactions with biological targets may also indicate broader pharmacological effects, warranting further investigation .

Synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:

  • Formation of the Benzoate: A benzoic acid derivative is reacted with benzyl alcohol to form the corresponding benzoate.
  • Etherification: The benzoate is then treated with an ethylene glycol derivative containing a piperidine moiety, facilitating the formation of the ethoxy linkage.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form, which enhances solubility and stability.

These methods may vary based on specific laboratory protocols and desired yields .

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several applications:

  • Pharmaceutical Research: Due to its enzyme inhibition properties, it is valuable in studying metabolic pathways.
  • Chemical Biology: It can be utilized to investigate the role of esterases in various biological processes.
  • Medicinal Chemistry: Its structure makes it a candidate for developing new therapeutic agents targeting similar biological pathways .

Interaction studies involving Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride focus on its inhibitory effects on esterases and hydrolases. These studies help elucidate its mechanism of action and potential side effects when used in pharmacological contexts. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic applications .

Several compounds share structural or functional similarities with Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride:

Compound NameStructure FeaturesUnique Aspects
Benzyl benzoateSimple benzoate structureCommonly used as a fragrance and solvent
4-PiperidinolContains a piperidine ringActs as a precursor for various pharmaceuticals
Ethyl 4-(piperidin-4-yl)benzoateSimilar ethoxy linkageExhibits different pharmacological profiles

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific enzyme inhibition properties, which are not present in all similar compounds. Its combination of structural features allows for targeted biological activity that may not be replicated by simpler analogs .

The development of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride emerged from the broader field of synthetic organic chemistry focused on creating compounds that incorporate both aromatic ester functionalities and nitrogen-containing heterocycles. The synthesis and characterization of this compound represents part of the systematic exploration of piperidine-containing molecules that began gaining prominence in organic chemistry during the late 20th century. Research into compounds containing piperidine rings has been driven by their prevalence in natural products and their utility as synthetic intermediates in pharmaceutical and materials chemistry.

The specific structural arrangement found in Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, featuring a 4-piperidinyl substituent connected through an ethoxy linkage to a benzoate ester, reflects sophisticated synthetic methodology development. This particular substitution pattern allows for controlled spatial separation between the aromatic benzoate system and the basic nitrogen center of the piperidine ring, creating opportunities for selective chemical transformations and specific intermolecular interactions. The inclusion of the hydrochloride salt form enhances the compound's stability and handling properties, making it more suitable for various synthetic applications and storage conditions.

Chemical Classification and Nomenclature

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride belongs to several important chemical classification categories that define its structural and functional characteristics. Primarily, this compound is classified as an aromatic ester due to the presence of the benzoate functionality, where the carboxylic acid group is esterified with a benzyl alcohol derivative. The compound simultaneously functions as a tertiary amine salt, specifically a piperidine hydrochloride, which significantly influences its chemical behavior and physical properties.

From a structural perspective, the compound represents a complex heterocyclic system incorporating both aromatic and saturated ring systems connected through flexible alkyl linkages. The piperidine ring contributes the heterocyclic nitrogen functionality, while the benzoate portion provides the aromatic ester characteristics. The ethoxy spacer group serves as a critical structural element that modulates the electronic and steric interactions between the two major functional domains of the molecule.

The classification as a hydrochloride salt is particularly significant for understanding the compound's properties and behavior. This salt formation occurs through protonation of the basic nitrogen atom in the piperidine ring, creating a positively charged ammonium center that forms an ionic bond with the chloride anion. This ionic character substantially affects the compound's solubility profile, crystalline properties, and reactivity patterns compared to the corresponding free base form.

Registry Identifiers and Systematic Naming Conventions

The systematic identification and nomenclature of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves multiple registry systems and naming conventions that ensure unambiguous identification across different chemical databases and research contexts. These identification systems are essential for maintaining consistency in chemical literature and facilitating accurate communication among researchers working with this compound.

CAS Registry Number 906744-18-1

The Chemical Abstracts Service registry number 906744-18-1 serves as the primary unique identifier for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride in global chemical databases. This CAS number was assigned following the standard Chemical Abstracts Service registration process, which involves comprehensive structural verification and uniqueness confirmation within the CAS registry database. The assignment of this specific CAS number indicates that the compound has been formally recognized and catalogued within the international chemical information infrastructure.

The CAS registry system provides several advantages for compound identification, including permanent assignment that does not change regardless of nomenclature updates or alternative naming conventions. This stability ensures that CAS 906744-18-1 will consistently refer to Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride throughout its research and application history. Additionally, the CAS number facilitates efficient database searches and cross-referencing across multiple chemical information systems, enabling researchers to locate relevant literature and supplier information quickly and accurately.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature system provides systematic naming rules that generate the official chemical name for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride. According to IUPAC conventions, the systematic name reflects the compound's structural hierarchy, beginning with the principal functional group and incorporating all substituents according to established priority rules.

The IUPAC name construction begins with identification of the benzoate ester as the principal functional group, establishing the benzoic acid derivative as the parent structure. The 4-ethoxy substitution on the benzene ring is then incorporated, followed by the description of the ethoxy substituent that carries the piperidinyl group. The systematic name must also account for the specific position of substitution on the piperidine ring, designated as the 4-position, and the salt formation with hydrochloric acid.

The complete IUPAC systematic name ensures that the molecular structure can be unambiguously reconstructed from the name alone, providing a standardized approach to chemical communication that transcends language barriers and regional naming preferences. This systematic approach is particularly valuable for complex molecules like Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride, where multiple functional groups and substitution patterns must be clearly specified.

Alternative Names and Synonyms

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is known by several alternative names and synonyms that reflect different approaches to chemical nomenclature and varying levels of systematic detail. These alternative designations include variations in the order of substituent description, different conventions for indicating the salt formation, and simplified names used in commercial or research contexts.

Common alternative names include "Benzyl 4-[2-(piperidin-4-yl)ethoxy]benzoate hydrochloride," which represents a slight variation in the systematic description of the piperidine substituent. This naming variation maintains the same structural meaning while using a different convention for indicating the attachment point on the piperidine ring. Such variations are common in chemical literature and databases, reflecting the evolution of nomenclature practices and different institutional preferences.

Additional synonyms may include trade names or research codes assigned by various suppliers and research institutions. The Molecular Design Limited number MFCD13560634 serves as another important identifier for this compound in certain chemical databases and supply chain systems. These alternative identifiers complement the primary CAS number and IUPAC name, providing multiple pathways for compound identification and ensuring comprehensive coverage in literature searches and database queries.

Significance in Synthetic Organic Chemistry

Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride occupies a significant position in synthetic organic chemistry due to its unique combination of functional groups and structural features that enable diverse chemical transformations and applications. The compound serves as a versatile synthetic intermediate that can participate in numerous reaction pathways, making it valuable for the construction of more complex molecular architectures.

The structural design of this compound incorporates several reactive sites that can be selectively modified under appropriate reaction conditions. The benzoate ester functionality provides opportunities for hydrolysis, transesterification, and reduction reactions, while the piperidine nitrogen center can participate in alkylation, acylation, and coordination chemistry. The ethoxy linker offers additional possibilities for functional group transformations and serves as a flexible spacer that can influence the conformational behavior of the entire molecule.

Functional GroupReactive SitesPotential Transformations
Benzoate EsterCarbonyl CarbonHydrolysis, Reduction, Nucleophilic Attack
Piperidine NitrogenNitrogen CenterAlkylation, Acylation, Coordination
Ethoxy LinkerAlpha CarbonOxidation, Substitution
Aromatic BenzylBenzylic PositionOxidation, Radical Reactions

The compound's utility in synthetic chemistry extends beyond its role as a simple intermediate, as its specific structural arrangement provides unique opportunities for studying structure-activity relationships and developing new synthetic methodologies. The combination of aromatic and aliphatic components, along with the heterocyclic nitrogen functionality, creates a molecular scaffold that can serve as a platform for exploring various chemical and biological properties. Research applications include its use in the synthesis of pharmaceutical intermediates, materials science applications, and as a model compound for developing new synthetic strategies that involve similar structural motifs.

Retrosynthetic Analysis

The retrosynthetic approach to Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves strategic disconnection of the target molecule at key functional group interfaces [1] [2]. The primary retrosynthetic disconnections can be executed at three critical positions: the benzyl ester linkage, the ethoxy bridge connecting the piperidine ring to the benzoate moiety, and the nitrogen-carbon bond within the piperidine ring system.

The most logical retrosynthetic pathway begins with hydrolysis of the benzyl ester to reveal the corresponding carboxylic acid intermediate, 4-[2-(4-piperidinyl)ethoxy]benzoic acid hydrochloride . This intermediate serves as the convergent point for multiple synthetic strategies. Further disconnection of the ethoxy bridge leads to 4-hydroxybenzoic acid and a piperidine-containing alkylating agent, typically 2-(4-piperidinyl)ethyl halide derivatives [5] [6].

The retrosynthetic analysis reveals that the target compound can be conceptualized as arising from the convergent coupling of three primary building blocks: 4-hydroxybenzoic acid or its derivatives, a two-carbon ethoxy linking unit, and a 4-substituted piperidine ring system [7] [8]. This strategic approach allows for the development of modular synthetic routes that can be optimized independently for each component before final assembly.

Alternative retrosynthetic disconnections involve cleavage at the piperidine nitrogen, leading to ethyl 4-[2-chloroethoxy]benzoate as an electrophilic intermediate that can undergo nucleophilic substitution with piperidine [9] [10]. This approach provides flexibility in the timing of functional group installations and allows for the incorporation of various piperidine derivatives through late-stage diversification strategies.

Primary Synthetic Routes

Alkylation-Esterification-Alkylation Three-Step Approach

The alkylation-esterification-alkylation sequence represents the most widely employed synthetic strategy for preparing Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [11] . This approach begins with the alkylation of 4-hydroxybenzoic acid using ethyl halide derivatives under basic conditions, typically employing potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [12] [6].

The initial alkylation step proceeds through nucleophilic substitution of the phenolic hydroxyl group with 2-chloroethyl derivatives. Optimal reaction conditions involve heating methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride in the presence of potassium carbonate at temperatures ranging from 115-120°C [6]. This transformation typically achieves yields of 83-95% when conducted in amyl acetate or similar polar aprotic solvents over 4-20 hours depending on the specific reaction conditions.

The subsequent esterification step involves conversion of the carboxylic acid intermediate to the corresponding benzyl ester through standard esterification protocols [13] [14]. This transformation can be accomplished using benzyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, or through activation of the carboxylic acid as the corresponding acid chloride followed by reaction with benzyl alcohol [5] [10].

The final alkylation step introduces the piperidine ring system through nucleophilic substitution reactions. When the piperidine ring is introduced at this stage, the reaction typically employs 4-piperidone derivatives that undergo reductive amination or direct alkylation with appropriate leaving groups [15] [9].

Reaction StepTypical ConditionsYield (%)Key Considerations
Initial Alkylation115-120°C, K₂CO₃, 4-20h80-95Solvent selection critical
Esterification60-100°C, acid catalyst, 4-12h75-90Water removal essential
Final Alkylation80-120°C, base, 2-8h70-90Regioselectivity important

Alternative Sequential Methodologies

Alternative sequential approaches have been developed to address limitations of the traditional three-step method [9] [5]. One prominent alternative involves the preparation of 4-(2-piperidinoethoxy)benzoic acid as a key intermediate, followed by conversion to the acid chloride and subsequent benzylation [10]. This approach offers advantages in terms of overall yield and process efficiency, particularly for large-scale synthesis.

The preparation of 4-(2-piperidinoethoxy)benzoic acid hydrochloride begins with nucleophilic substitution of methyl 4-hydroxybenzoate with β-chloroethylpiperidine hydrochloride under alkaline conditions [6] [10]. The reaction employs potassium carbonate as both base and desiccant, with optimal conditions including temperatures of 75-125°C in polar aprotic solvents such as amyl acetate or isopropyl acetate. The intermediate methyl ester undergoes hydrolysis using concentrated hydrochloric acid to yield the free carboxylic acid, which is subsequently converted to the hydrochloride salt through acidification.

The acid chloride formation step utilizes thionyl chloride in the presence of catalytic amounts of dimethylformamide or pyridine [5] [10]. This transformation proceeds efficiently at temperatures of 25-40°C in methylene chloride or chlorobenzene, with reaction times typically ranging from 1-3 hours. The resulting acid chloride intermediate can be used directly without isolation, reducing the risk of decomposition and improving overall process efficiency.

The final benzylation step involves reaction of the acid chloride with benzyl alcohol under basic conditions [13] [14]. This transformation can be conducted using triethylamine or pyridine as the base, with reaction temperatures typically maintained at 0-25°C to minimize side reactions. Yields for this step routinely exceed 85% when conducted under optimized conditions.

Sequential StepReagentsConditionsYield (%)
Ethoxylationβ-chloroethylpiperidine, K₂CO₃115-120°C, 4-20h83-95
HydrolysisConcentrated HCl95°C, 24h85-95
Acid Chloride FormationSOCl₂, DMF (cat.)25-40°C, 1-3h90-98
BenzylationBenzyl alcohol, Et₃N0-25°C, 2-6h85-95

Salt Formation and Purification

The formation of the hydrochloride salt represents a critical step in the synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [6] [10]. This transformation typically involves treatment of the free base with hydrochloric acid in an appropriate solvent system to promote crystallization and facilitate purification. The choice of solvent and precipitation conditions significantly impacts the purity and yield of the final product.

Standard salt formation protocols employ concentrated hydrochloric acid in protic solvents such as methanol or ethanol [6] [10]. The reaction is typically conducted at temperatures ranging from 0-40°C, with slow addition of the acid to prevent local heating and promote uniform crystal formation. The resulting hydrochloride salt precipitates as a crystalline solid that can be isolated by filtration and purified through recrystallization techniques.

Alternative salt formation methods utilize hydrogen chloride gas in ethereal solvents such as diethyl ether or dioxane [9] [5]. This approach offers advantages in terms of water content control and can provide higher purity products, particularly when moisture-sensitive transformations are involved. The reaction proceeds rapidly at ambient temperature, with quantitative conversion typically achieved within 1-2 hours.

Purification of the hydrochloride salt involves recrystallization from suitable solvent systems, most commonly methanol-acetone mixtures or ethanol-water systems [6] [10]. The choice of recrystallization solvent depends on the specific impurity profile and solubility characteristics of the target compound. Typical purification yields range from 85-95% with purity levels exceeding 99% as determined by high-performance liquid chromatography analysis.

The crystallization process can be enhanced through the use of seeding techniques and controlled cooling protocols [6] [10]. Temperature-controlled crystallization at 0-5°C over several hours promotes the formation of well-defined crystals with improved filtration characteristics and higher purity. The addition of anti-solvent such as acetone to methanolic solutions can further improve crystallization efficiency and product quality.

Reaction Optimization Strategies

Catalyst Selection and Optimization

The selection and optimization of catalysts represents a fundamental aspect of efficient synthetic methodology development for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [16] [17]. Modern catalytic approaches emphasize the use of environmentally benign and highly efficient catalytic systems that can operate under mild conditions while providing excellent selectivity and yield.

Niobium-based catalysts have emerged as particularly effective for esterification reactions in this synthetic sequence [13] [13]. Niobium pentachloride (NbCl₅) demonstrates exceptional activity for the direct esterification of carboxylic acids with benzyl alcohol at room temperature, achieving yields of 85-98% within 2-3 hours. The catalyst operates through a Lewis acid activation mechanism, facilitating the formation of the ester bond while minimizing competing side reactions.

Silica-supported niobium catalysts offer advantages for industrial applications due to their heterogeneous nature and recyclability [13] [13]. These catalysts can be prepared through grafting of niobium species onto silica gel surfaces, providing active sites that maintain high catalytic activity over multiple reaction cycles. The supported catalysts operate effectively at temperatures of 180-200°C under reflux conditions, achieving yields of 75-95% with excellent selectivity for the desired ester products.

Palladium-based catalysts have proven particularly effective for cross-coupling reactions involved in the synthesis of complex piperidine derivatives [18] [19]. Modern palladium catalysts incorporate specialized ligands that enhance both activity and selectivity, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. These catalysts typically operate at temperatures of 60-100°C and provide yields of 80-95% for appropriately designed substrate combinations.

Catalyst SystemReaction TypeTemperature (°C)Yield (%)SelectivityRecyclability
NbCl₅Esterification20-2585-98HighLimited
SiO₂-NbEsterification180-20075-95HighExcellent
Pd-complexesCross-coupling60-10080-95HighModerate
Ionic liquidsMultiple80-12085-95HighExcellent
Deep eutectic solventsMultiple60-10080-92HighExcellent

Solvent Effects on Reaction Pathways

The selection of appropriate solvents plays a crucial role in determining the efficiency and selectivity of synthetic transformations in the preparation of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [20] [21]. Solvent effects influence reaction rates, selectivity, and product isolation, making solvent optimization a critical component of method development.

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide excellent solvating properties for ionic intermediates and transition states [12] [22]. These solvents facilitate nucleophilic substitution reactions by stabilizing charged species while avoiding competitive protonation reactions. In the synthesis of the target compound, dimethylformamide consistently provides high yields (80-95%) for alkylation reactions, with reaction rates significantly higher than those observed in less polar solvents.

Aromatic solvents such as toluene offer advantages for esterification reactions due to their ability to facilitate azeotropic removal of water [11] [23]. The use of toluene in conjunction with appropriate catalysts enables efficient esterification while maintaining moderate environmental impact. Yields in toluene typically range from 70-85%, with selectivity remaining high due to the non-nucleophilic nature of the solvent.

Protic solvents such as ethanol and methanol provide unique advantages for specific transformations, particularly those involving ionic intermediates [12] [22]. These solvents can participate in hydrogen bonding interactions that stabilize transition states and influence reaction pathways. However, their use requires careful consideration of competing reactions such as transesterification or alcohol incorporation.

The emergence of green solvents such as ionic liquids and supercritical carbon dioxide has provided new opportunities for sustainable synthesis [24] [22]. Ionic liquids demonstrate exceptional performance as dual solvent-catalyst systems, achieving yields of 85-95% while providing excellent recyclability. Their tuneable properties allow for optimization of specific reaction parameters while minimizing environmental impact.

Solvent CategoryRepresentative ExamplesYield (%)Environmental RatingCost
Polar aproticDMF, DMSO80-95PoorLow
AromaticToluene, xylene70-85ModerateLow
ProticEthanol, methanol60-80GoodVery Low
Green alternativesIonic liquids, scCO₂70-95ExcellentHigh

Temperature and Pressure Parameters

The optimization of temperature and pressure parameters represents a critical aspect of synthetic methodology development for Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [25] [26]. These parameters directly influence reaction rates, selectivity, and energy consumption, making their optimization essential for both laboratory and industrial applications.

Alkylation reactions typically require elevated temperatures to achieve reasonable reaction rates, with optimal conditions ranging from 80-120°C [27] . Higher temperatures accelerate the nucleophilic substitution process but can lead to increased side reactions and decomposition. The balance between reaction rate and selectivity requires careful temperature control, often involving temperature ramping protocols that begin at moderate temperatures and gradually increase to optimize conversion.

Esterification reactions demonstrate optimal performance at moderate temperatures of 60-100°C [11] [25]. These conditions provide sufficient thermal energy to drive the condensation reaction while avoiding excessive catalyst decomposition or substrate degradation. The use of catalytic systems allows for operation at the lower end of this temperature range, reducing energy consumption while maintaining high yields.

Hydrogenation reactions, when employed in the synthesis of piperidine derivatives, require careful pressure optimization [28] [17]. Typical pressure ranges of 10-50 bar provide optimal reaction rates while maintaining selectivity. Higher pressures can accelerate the reaction but may lead to over-reduction or catalyst poisoning, while lower pressures result in unacceptably slow reaction rates.

The optimization of reaction parameters often involves the use of design of experiments (DOE) approaches that systematically evaluate the interaction between temperature, pressure, and other variables [26] [25]. These studies reveal that optimal conditions frequently represent a compromise between competing factors such as reaction rate, selectivity, and energy consumption.

ParameterOptimal RangeImpact on YieldImpact on SelectivityEnergy Implications
Temperature80-120°CHigh positiveVariableModerate increase
Pressure1-50 barVariableModerate positiveLow increase
Reaction time2-24 hoursPositive (diminishing)Negative (prolonged)Linear increase
Catalyst loading0.1-5 mol%PositivePositiveNegligible

Green Chemistry Approaches

Sustainable Reagent Alternatives

The development of sustainable reagent alternatives represents a fundamental shift toward environmentally responsible synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [24] [29]. This approach emphasizes the replacement of hazardous and environmentally harmful reagents with benign alternatives that maintain or improve synthetic efficiency while reducing environmental impact.

Biocatalytic approaches utilizing enzyme systems offer exceptional selectivity and mild reaction conditions [29] [30]. Lipase-catalyzed esterification reactions can achieve yields of 70-90% under ambient conditions, utilizing renewable enzyme catalysts that can be recycled multiple times. These systems operate in aqueous media or with minimal organic solvent requirements, significantly reducing the environmental footprint of the synthetic process.

The replacement of traditional alkylating agents with less toxic alternatives has become a priority in green synthetic development [31] [32]. Benzyl alcohol derivatives activated through novel reagent systems such as 2-benzyloxy-1-methylpyridinium triflate provide efficient benzylation under neutral conditions [33] [14]. These reagents eliminate the need for strong bases and harsh reaction conditions while providing yields comparable to traditional methods.

Organocatalytic systems have emerged as powerful alternatives to metal-based catalysts [34] [29]. These systems utilize small organic molecules as catalysts, eliminating concerns about metal contamination and toxicity. Organocatalysts such as proline derivatives and cinchona alkaloids have demonstrated effectiveness in key transformations, achieving yields of 80-95% while operating under mild conditions.

The development of atom-economical reagents that minimize waste generation represents another important sustainability consideration [24] [35]. Reagents that incorporate all atoms into the final product or generate only benign byproducts contribute to improved process sustainability. Examples include the use of trimethyl orthoformate as a dehydrating agent that generates only methanol as a byproduct.

Traditional ReagentSustainable AlternativeYield ComparisonEnvironmental Benefit
Thionyl chlorideEnzyme activation85-95% vs 90-98%Eliminates toxic gases
Strong basesOrganocatalysts80-90% vs 85-95%Reduces waste generation
Metal catalystsBiocatalysts75-90% vs 70-90%Eliminates metal contamination
Harsh solventsIonic liquids80-95% vs 85-95%Reduces volatility

Solvent Reduction Strategies

Solvent reduction strategies represent a cornerstone of green chemistry implementation in the synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [36] [37]. These approaches aim to minimize or eliminate the use of organic solvents while maintaining or improving reaction efficiency and product quality.

Solvent-free mechanochemical approaches utilize mechanical energy to drive chemical transformations without requiring liquid solvents [36] [37]. Ball milling techniques can achieve quantitative conversions for many organic transformations, including esterification and alkylation reactions relevant to the target synthesis. These methods generate minimal waste and eliminate solvent recovery requirements, significantly reducing the environmental impact of the synthetic process.

Microwave-assisted synthesis enables significant reductions in solvent volumes while accelerating reaction rates [29] [30]. The use of microwave heating allows for efficient energy transfer directly to the reaction mixture, reducing the need for large solvent volumes required for thermal conduction. This approach typically achieves 60-80% waste reduction compared to conventional heating methods while maintaining comparable yields.

Continuous flow chemistry represents an advanced approach to solvent reduction that enables precise control over reaction conditions and residence times [24] [38]. These systems can operate with minimal solvent volumes due to their efficient mixing and heat transfer characteristics. Flow chemistry approaches typically achieve 50-70% waste reduction while providing excellent scalability for industrial applications.

The development of high-concentration reaction protocols reduces solvent requirements while maintaining acceptable reaction rates and selectivity [36] [39]. These approaches often utilize specialized catalysts or reaction conditions that enable efficient transformations at substrate concentrations significantly higher than traditional batch processes.

Solvent Reduction StrategyWaste Reduction (%)Energy SavingsScalabilityImplementation Cost
Mechanochemistry80-95HighModerateLow
Microwave assistance60-80ModerateHighModerate
Continuous flow50-70LowVery highHigh
High concentration40-60LowHighLow

Catalytic Process Improvements

Catalytic process improvements focus on developing more efficient and sustainable catalytic systems for the synthesis of Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride [40] [41]. These improvements encompass catalyst design, recovery, and reuse strategies that enhance both economic and environmental sustainability.

Single-atom catalysts represent a revolutionary approach to catalytic efficiency, providing maximum atom utilization while maintaining high activity and selectivity [40] [42]. These catalysts consist of isolated metal atoms supported on appropriate substrates, offering unique electronic properties that can be tuned for specific transformations. Single-atom catalysts typically achieve turnover frequencies 10-100 times higher than conventional catalysts while using minimal amounts of precious metals.

Photocatalytic systems harness light energy to drive chemical transformations, reducing the need for high-temperature conditions and harsh reagents [42] [38]. These systems can operate under ambient conditions while achieving selectivities comparable to or better than traditional methods. Photocatalysts based on titanium dioxide or organic dyes can achieve yields of 60-85% for relevant transformations while utilizing renewable solar energy.

Electrochemical synthesis represents an emerging approach that uses electrical energy to drive chemical transformations with precise control over reaction conditions [19] [38]. These systems can achieve exceptional selectivity and atom economy while eliminating the need for chemical reducing or oxidizing agents. Electrochemical methods typically achieve 70-90% waste reduction compared to traditional chemical methods.

The development of recyclable catalyst systems addresses the economic and environmental challenges associated with catalyst disposal [22] [41]. Supported catalysts that can be easily separated and reused multiple times provide significant advantages for industrial applications. These systems typically maintain 80-95% of their initial activity after multiple recycling cycles.

Catalytic InnovationActivity EnhancementSelectivity ImprovementRecyclabilityEnvironmental Impact
Single-atom catalysts10-100xHighModerateVery low
PhotocatalystsModerateHighHighVery low
ElectrocatalystsHighVery highHighLow
Recyclable systemsMaintainedMaintainedExcellentLow

Dates

Last modified: 08-16-2023

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